Home > Products > Screening Compounds P83631 > 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea - 2034257-93-5

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Catalog Number: EVT-3065355
CAS Number: 2034257-93-5
Molecular Formula: C18H22N4O
Molecular Weight: 310.401
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[4-(1H-Indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid

  • Compound Description: This compound is a CCR2 antagonist. The deuterium-labeled version of this compound (acetic acid-D5) was synthesized for research purposes. []
  • Relevance: This compound shares a similar structure to 1-phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, featuring a piperidine ring substituted at the 4-position. The target compound also contains a urea linker, although it is attached to a phenyl ring instead of an acetic acid derivative. Both compounds likely interact with similar biological targets due to these structural similarities. []

2,5-dione-3-(1-methyl-1H-indol-3-yl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indol-3-yl]-1H-pyrrole monohydrochloride salt

  • Compound Description: This compound, provided as a monohydrochloride salt, has shown potential for inhibiting tumor growth and is being investigated for cancer treatment. []
  • Relevance: This compound exhibits structural similarities to 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea. Both compounds feature a piperidine ring with a 4-yl substitution, although the specific substituents differ. The presence of a pyridyl group, albeit at the 2-position in this compound versus the 3-position in the target compound, suggests potential overlap in their biological activities and targets. []

N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234)

  • Compound Description: ASS234 serves as a dual inhibitor for both cholinesterase and monoamine oxidase. It has been used as a basis for designing novel indole derivatives with similar activity. []
  • Relevance: While structurally distinct from 1-phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, ASS234 shares the common feature of a piperidin-4-yl moiety. This shared element might indicate potential interactions with overlapping biological pathways or targets, despite the overall structural differences. []

1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one (SR 16435)

  • Compound Description: SR 16435 acts as a mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor partial agonist, showing promise as a potential analgesic with reduced rewarding properties and tolerance development compared to morphine. []
  • Relevance: Similar to 1-phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, SR 16435 incorporates a piperidin-4-yl moiety within its structure. This common feature might indicate a shared capacity for interacting with certain biological targets, even though their overall structures and pharmacological profiles differ. []
Overview

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered attention for its potential therapeutic applications. This compound features a unique structural arrangement that includes a phenyl group, a piperidine ring, and a pyridine moiety, all linked through a urea functional group. The intricate design of this molecule suggests it may interact with biological targets, particularly in the realm of medicinal chemistry.

Source

The synthesis and characterization of 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea have been documented in various scientific literature and patent filings, highlighting its relevance in pharmaceutical research. Notably, it has been associated with the inhibition of specific kinases, which are critical in cellular signaling pathways .

Classification

This compound can be classified as an organic urea derivative. It is characterized by its dual functionality due to the presence of both nitrogen-containing heterocycles (the pyridine and piperidine rings) and a urea group, which is known for its role in biological activity modulation.

Synthesis Analysis

Methods

The synthesis of 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. The general synthetic pathway can include:

  1. Formation of the Urea Linkage: This is achieved by reacting an isocyanate with an amine compound.
  2. Pyridine and Piperidine Integration: The introduction of the pyridine and piperidine units can be accomplished through nucleophilic substitution or coupling reactions.
  3. Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in a pure form.

Technical Details

The synthesis may require specific conditions such as controlled temperatures, solvents (e.g., dimethylformamide), and catalysts to facilitate the reactions effectively. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Data

The molecular formula for this compound is C17H22N4OC_{17}H_{22}N_{4}O. The molecular weight is approximately 302.39 g/mol. Structural analysis reveals key bond lengths and angles that contribute to its stability and reactivity.

Chemical Reactions Analysis

Reactions

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea may participate in various chemical reactions typical for urea derivatives, including:

  1. Hydrolysis: Under acidic or basic conditions, the urea bond may be hydrolyzed to yield amines.
  2. Substitution Reactions: The nitrogen atoms can act as nucleophiles, allowing for further functionalization at various positions on the aromatic rings.

Technical Details

Reactivity studies often involve evaluating the stability of the compound under different pH conditions and temperatures to understand its behavior in biological systems.

Mechanism of Action

Process

The mechanism of action for 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is hypothesized to involve interaction with specific protein targets within cells, particularly kinases involved in signaling pathways.

  1. Binding Affinity: The compound likely binds to the active site of target proteins, inhibiting their activity.
  2. Biological Response: This inhibition can lead to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation.

Data

Quantitative structure–activity relationship studies may provide insights into how structural modifications affect binding affinity and biological efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white solid.
  2. Solubility: Soluble in organic solvents like dimethyl sulfoxide but sparingly soluble in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Melting Point: The melting point can vary but is generally in the range of 150–160 °C based on similar compounds.

Relevant data from spectral analysis (NMR, IR) confirms functional groups present in this compound .

Applications

Scientific Uses

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has potential applications in medicinal chemistry as a lead compound for developing new therapeutics targeting diseases associated with dysregulated kinase activity, such as cancer or inflammatory disorders. Its structural characteristics make it an attractive candidate for further pharmacological studies aimed at optimizing efficacy and reducing side effects.

Introduction to 1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea in Medicinal Chemistry

Structural Significance of Urea-Based Scaffolds in Antiproliferative Drug Design

The urea moiety (–NH–CO–NH–) serves as a privileged scaffold in antiproliferative agents due to its dual hydrogen-bonding capability and conformational flexibility. This functional group adopts a near-planar configuration, allowing the carbonyl oxygen to act as a hydrogen bond acceptor while both N–H bonds serve as donors, facilitating simultaneous interactions with multiple biological targets [3] [9]. This hydrogen-bonding triad enables high-affinity binding to kinase allosteric pockets, particularly in the "DFG-out" conformation where the diarylurea acts as a molecular bridge between the hinge region and hydrophobic back pocket [3] [6].

In 1-phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, the urea linker connects two distinct aromatic systems: a phenyl group and a pyridine-substituted piperidine. This arrangement generates an extended π-conjugated system that enhances DNA intercalation potential and stacking interactions within enzyme binding sites. Modifications to the terminal phenyl group significantly influence antiproliferative potency, as demonstrated in structural analogs where electron-donating groups (e.g., methyl) enhance activity over electron-withdrawing substituents (e.g., trifluoromethyl) [2]. Specifically, methyl-substituted derivatives exhibit superior growth inhibition (mean 22.16%) compared to trifluoromethyl analogs (32.41%) across NCI-60 cancer cell lines [2].

The compound's piperidinylmethyl spacer between the urea nitrogen and pyridine ring provides three-dimensional vectoring capabilities absent in simpler diarylureas. This structural feature enhances binding to kinases with deep hydrophobic pockets while maintaining aqueous solubility through the basic pyridine nitrogen. Molecular modeling reveals that the piperidine's chair conformation positions the pyridine ring for optimal π-stacking interactions with tyrosine residues in kinase domains [6] [9].

Table 2: Antiproliferative Activity of Urea Derivatives Against NCI-60 Panel (10 µM)

CompoundSubstituentPiperidine MoietyMean Growth Inhibition (%)
5a4-methylphenyl4-hydroxymethylpiperidine22.16
5b4-methoxyphenyl4-hydroxymethylpiperidine>30
5c4-trifluoromethylphenyl4-hydroxymethylpiperidine>30
5d3,4-dimethylphenyl4-hydroxymethylpiperidine24.67
5e3,4-dichlorophenyl4-hydroxymethylpiperidine32.41
5f4-methylphenyltrimethoxyphenyloxy>40

Data adapted from antiproliferative screening of structural analogs [2]

Role of Pyridine-Piperidine Hybrid Motifs in Targeted Cancer Therapy

The 1-(pyridin-3-yl)piperidin-4-yl)methyl fragment constitutes a pharmaceutically optimized vector for kinase inhibition, conferring both precise target engagement and favorable ADME properties. Pyridine's sp²-hybridized nitrogen serves as a potent metal chelator, enabling interactions with magnesium ions in kinase ATP pockets, while its basicity (pKa ≈ 5.5) enhances cellular uptake through ion trapping mechanisms [6] [9]. Positional isomerism significantly influences bioactivity: pyridin-3-yl derivatives demonstrate superior anticancer profiles compared to 2- or 4-isomers due to optimized vector angles for target binding, as evidenced by reduced efficacy in pyridin-2-yl analogs [1] [9].

Piperidine's saturated ring system provides conformational flexibility essential for adapting to diverse kinase topography. The chair-to-chair inversion of the piperidine ring (energy barrier ≈ 5-10 kcal/mol) enables dynamic binding mode adjustments during enzyme inhibition [9]. Methylation of the piperidine nitrogen enhances membrane permeability but reduces kinase selectivity, whereas the unsubstituted nitrogen in 1-(pyridin-3-yl)piperidin-4-yl derivatives maintains targeted kinase specificity while preserving moderate blood-brain barrier penetration potential [3] [6].

Structure-activity relationship (SAR) studies reveal that elongation of the methylene bridge between piperidine and urea nitrogen enhances VEGFR-2 inhibition but reduces solubility. The optimal spacer length remains –CH₂– (as in the subject compound), balancing target affinity (IC₅₀ ≈ 20-100 nM range in analogs) with metabolic stability [3]. Introduction of polar groups at C4 of piperidine (e.g., hydroxymethyl) significantly boosts antiproliferative activity – derivatives with 4-hydroxymethylpiperidine moieties exhibit broad-spectrum activity against renal cancer (786-0, A498, RXF 393) and melanoma (SK-MEL-5) cell lines, triggering lethal effects rather than cytostasis [2].

Synthetic routes to this hybrid motif typically involve regioselective nucleophilic substitution followed by Suzuki-Miyaura coupling. Critical steps include:

  • Regioselective displacement of ortho-fluorine in 2-fluoro-4-bromonitrobenzene by piperidinyl precursors
  • Palladium-catalyzed coupling with pyridine-3-boronic acid (yield >75%)
  • Reduction of nitro group to aniline
  • Urea formation via phenyl isocyanate addition [2]

Historical Development of Diarylurea Derivatives as Pharmacological Agents

Diarylurea anticancer agents originated with suramin (1922), a symmetric polyurea exhibiting antitrypanosomal and incidental antineoplastic activities [6]. Its hexasulfonated structure demonstrated that urea could serve as a biological backbone, though poor bioavailability limited therapeutic utility. The modern era commenced with kinase-targeted diarylureas, where BAY 43-9006 (sorafenib) became the clinical prototype after FDA approval in 2005 for renal cell carcinoma [3] [9]. Sorafenib's diphenylurea core inhibited multiple kinases (VEGFR-2 IC₅₀=90 nM, PDGFR-β IC₅₀=57 nM, Raf IC₅₀=6 nM), validating urea as a kinase-binding scaffold [3].

Structural evolution progressed through three generations:

  • Symmetric Bis-aryl Ureas: Early analogs featured identical aromatic systems, suffering from off-target effects
  • Asymmetric Derivatives: Sorafenib-like molecules with differentiated aryl groups (p-fluoro vs. pyridyl)
  • Hybridized Systems: Incorporation of piperazine/piperidine linkers (2010–present) for enhanced CNS penetration

The subject compound represents third-generation optimization, where pyridine-piperidine hybridization addresses sorafenib's limitations:

  • Solubility Enhancement: LogP reduced from 3.4 (sorafenib) to ~2.8 (predicted) via pyridine incorporation
  • Kinase Selectivity: Piperidine vectoring narrows target spectrum versus sorafenib's promiscuity
  • Synthetic Accessibility: 4-step synthesis vs. sorafenib's 7-step route [2] [3] [6]

Recent innovations focus on terminal group diversification, demonstrating that 3,4-disubstituted phenyl rings (e.g., 5d) enhance melanoma cell line inhibition (IC₅₀ <1 μM) versus monosubstituted analogs [2]. The clinical transition of related compounds continues with NAMPT inhibitors featuring pyridin-3-yl-methylaminocarbonylamino groups entering phase II trials for hematological malignancies [8].

Table 3: Evolution of Diarylurea Anticancer Agents

Properties

CAS Number

2034257-93-5

Product Name

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

IUPAC Name

1-phenyl-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea

Molecular Formula

C18H22N4O

Molecular Weight

310.401

InChI

InChI=1S/C18H22N4O/c23-18(21-16-5-2-1-3-6-16)20-13-15-8-11-22(12-9-15)17-7-4-10-19-14-17/h1-7,10,14-15H,8-9,11-13H2,(H2,20,21,23)

InChI Key

WQPRKZJIBNRSRM-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=CN=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.